rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans

Catalog No.
S6551469
CAS No.
1807937-84-3
M.F
C11H13ClN2
M. Wt
208.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hyd...

CAS Number

1807937-84-3

Product Name

rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans

IUPAC Name

(3S,4R)-4-phenylpyrrolidine-3-carbonitrile;hydrochloride

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

InChI

InChI=1S/C11H12N2.ClH/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9;/h1-5,10-11,13H,7-8H2;1H/t10-,11+;/m1./s1

InChI Key

HARUKINIUAWYFK-DHXVBOOMSA-N

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2)C#N.Cl

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=CC=CC=C2)C#N.Cl

Rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans is a synthetic organic compound characterized by its unique pyrrolidine ring structure and a nitrile functional group. This compound has the molecular formula C11H12ClN and a molecular weight of 209.68 g/mol. The stereochemistry of the compound is crucial, as the (3R,4S) configuration can significantly influence its chemical behavior and biological interactions .

The reactivity of rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride is primarily dictated by its functional groups. The nitrile group can undergo hydrolysis to form corresponding carboxylic acids under acidic or basic conditions. Additionally, the pyrrolidine ring can participate in various nucleophilic substitutions and cyclization reactions, making it a versatile intermediate in organic synthesis .

The synthesis of rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Introduction of the Nitrile Group: This may involve nucleophilic substitution reactions where a halogenated precursor is reacted with sodium cyanide.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form for stability and ease of handling .

Rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride has potential applications in medicinal chemistry due to its structural features that may allow for interactions with various biological targets. It can serve as a building block in the synthesis of more complex pharmaceutical agents or as a reference compound in pharmacological studies .

Interaction studies involving rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride are necessary to elucidate its pharmacodynamics and pharmacokinetics. Preliminary investigations could focus on:

  • Receptor Binding Assays: To determine affinity and selectivity towards specific receptors.
  • In Vitro Metabolism Studies: To assess stability and metabolic pathways.
  • Toxicology Assessments: To evaluate safety profiles in biological systems .

Several compounds share structural similarities with rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
(3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochlorideStructureContains fluorine substituent enhancing potency
(2R,4S)-1-(2-Methylpropan-2-yl)oxycarbonyl-4-phenylpyrrolidine-2-carboxylic acidStructureAlkyl substitution may alter solubility
(3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acidStructureTert-butoxycarbonyl protecting group used in synthesis

These compounds illustrate variations in substituents that can affect biological activity and chemical reactivity while maintaining a core pyrrolidine structure similar to rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

208.0767261 g/mol

Monoisotopic Mass

208.0767261 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-25

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